molecular formula C9H2F4O3 B11106471 5,6,7,8-tetrafluoro-4-hydroxy-2H-chromen-2-one

5,6,7,8-tetrafluoro-4-hydroxy-2H-chromen-2-one

Cat. No.: B11106471
M. Wt: 234.10 g/mol
InChI Key: GTGXMMDULRSQBK-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrafluoro-4-hydroxy-2H-chromen-2-one: is a fluorinated derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a compound of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrafluoro-4-hydroxy-2H-chromen-2-one typically involves the introduction of fluorine atoms into the coumarin structure. One common method is the reaction of 4-hydroxycoumarin with fluorinating agents under controlled conditions. For example, the reaction of 4-hydroxycoumarin with elemental fluorine or fluorinating reagents like Selectfluor can yield the desired tetrafluoro derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorine gas safely. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrafluoro-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrafluoro-4-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially leading to increased binding affinity and specificity. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: 5,6,7,8-Tetrafluoro-4-hydroxy-2H-chromen-2-one is unique due to the combination of fluorine atoms and the chromen-2-one structure, which imparts distinct chemical and biological properties. The presence of multiple fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H2F4O3

Molecular Weight

234.10 g/mol

IUPAC Name

5,6,7,8-tetrafluoro-4-hydroxychromen-2-one

InChI

InChI=1S/C9H2F4O3/c10-5-4-2(14)1-3(15)16-9(4)8(13)7(12)6(5)11/h1,14H

InChI Key

GTGXMMDULRSQBK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=C(C(=C2F)F)F)F)OC1=O)O

Origin of Product

United States

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